Z-Gly-OSu

Description

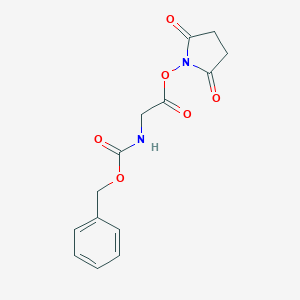

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-(phenylmethoxycarbonylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O6/c17-11-6-7-12(18)16(11)22-13(19)8-15-14(20)21-9-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,15,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSCWXNZWFZXKEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CNC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00183185 | |

| Record name | Succinimido (((benzyloxy)carbonyl)amino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2899-60-7 | |

| Record name | Glycine, N-[(phenylmethoxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2899-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Succinimido (((benzyloxy)carbonyl)amino)acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002899607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Succinimido (((benzyloxy)carbonyl)amino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Succinimido [[(benzyloxy)carbonyl]amino]acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.900 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Z-Gly-OSu: A Technical Guide for Researchers in Drug Development

An In-depth Examination of N-Benzyloxycarbonylglycine N-hydroxysuccinimide Ester for Peptide Synthesis and Bioconjugation

N-Benzyloxycarbonylglycine N-hydroxysuccinimide ester, commonly abbreviated as Z-Gly-OSu, is a widely utilized activated amino acid derivative in the fields of biochemistry, medicinal chemistry, and drug development.[1] Its stable, crystalline nature and high reactivity make it a valuable reagent for the precise incorporation of a Z-protected glycine residue into peptides and for the conjugation of molecules to primary amines.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed experimental protocols, and applications in biological research, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound is characterized by a glycine core, with its amino group protected by a benzyloxycarbonyl (Z) group and its carboxyl group activated as an N-hydroxysuccinimide (OSu) ester. This dual functionality allows for efficient and controlled amide bond formation.

| Property | Value | Source(s) |

| Chemical Formula | C₁₄H₁₄N₂O₆ | [1][3] |

| Molecular Weight | 306.27 g/mol | |

| CAS Number | 2899-60-7 | |

| Appearance | White powder/crystalline solid | |

| Melting Point | 111-116 °C | |

| Purity | ≥ 95-98% | |

| Storage Conditions | ≤ -4 °C to 2-8°C, sealed in dry conditions |

Mechanism of Action and Reactivity

The utility of this compound lies in the reactivity of the N-hydroxysuccinimide ester. The NHS group is an excellent leaving group, facilitating nucleophilic attack by primary amines under mild conditions to form a stable amide bond. This reaction is the foundation of its use in both peptide synthesis and bioconjugation.

The benzyloxycarbonyl (Z) protecting group on the glycine's nitrogen prevents unwanted polymerization during coupling reactions. This protecting group is stable under the conditions required for amide bond formation but can be readily removed by catalytic hydrogenation, a key feature in multi-step peptide synthesis.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of N-benzyloxycarbonylglycine (Z-Gly-OH) with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

Materials:

-

N-benzyloxycarbonylglycine (Z-Gly-OH)

-

N-hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Dioxane (anhydrous)

-

Diethyl ether

Procedure:

-

Dissolve equimolar amounts of Z-Gly-OH and NHS in anhydrous dioxane with cooling.

-

Add an equimolar amount of DCC to the solution.

-

Allow the reaction mixture to stand overnight in a refrigerator.

-

The byproduct, dicyclohexylurea (DCU), will precipitate out of solution. Filter the DCU and wash it with dioxane.

-

Concentrate the filtrate under reduced pressure to yield a yellow oil, which should crystallize upon standing.

-

Triturate the crystalline product with diethyl ether and filter to obtain pure this compound.

Solution-Phase Synthesis of a Tripeptide using an Activated Glycine Ester

The following protocol outlines the synthesis of the tripeptide H-Gly-His-Lys-OH using a Boc-protected glycine succinimide ester, illustrating the general principles applicable to this compound in solution-phase synthesis.

Step 1: Synthesis of Boc-Gly-His(Trt)-OMe

-

Dissolve Boc-Gly-OSu (0.11 mol) in 500 mL of dichloromethane and cool to 0-5°C.

-

In a separate flask, dissolve H-His(Trt)-OMeHCl (0.132 mol) and N,N-diisopropylethylamine (DIEA) (0.165 mol) in 200 mL of dichloromethane.

-

Slowly add the H-His(Trt)-OMeHCl/DIEA solution to the Boc-Gly-OSu solution.

-

Stir the reaction mixture at 0-5°C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.

-

Proceed with the subsequent hydrolysis and coupling steps to complete the tripeptide synthesis.

Applications in Research and Drug Development

This compound is a versatile tool with several key applications in the development of therapeutics and research probes.

Peptide Synthesis

The primary application of this compound is in peptide synthesis, where it serves as a building block for the introduction of a glycine residue. It can be used in both solution-phase and solid-phase peptide synthesis (SPPS). In SPPS, the Z-protected glycine is coupled to a resin-bound peptide chain, followed by deprotection of the Z-group to allow for the addition of the next amino acid.

Bioconjugation

The reactivity of the NHS ester with primary amines makes this compound suitable for bioconjugation, the process of linking molecules to biomolecules such as proteins or antibodies. This is particularly relevant in drug development for creating antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to an antibody that targets cancer cells. This compound can be used to introduce a glycine linker between the antibody and the drug.

Synthesis of Enzyme Substrates for Pathway Analysis

Peptides synthesized using this compound can serve as specific substrates for enzymes, such as kinases, enabling the study of their activity and the elucidation of signaling pathways. For example, a peptide containing a specific phosphorylation motif can be synthesized and used to assay the activity of a particular kinase involved in a signal transduction cascade.

Visualizing Experimental Workflows and Pathways

General Workflow for Peptide Synthesis using this compound

The following diagram illustrates a generalized workflow for the incorporation of a Z-Gly residue into a peptide chain using solid-phase peptide synthesis.

References

Z-Gly-OSu: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of N-α-Benzyloxycarbonyl-glycine N-hydroxysuccinimide ester (Z-Gly-OSu). This activated amino acid derivative is a crucial reagent in peptide synthesis and bioconjugation, valued for its ability to efficiently form stable amide bonds under mild conditions. This document details its physicochemical properties, provides established experimental protocols, and discusses its reactivity and stability to aid researchers in its effective utilization.

Core Chemical Properties

This compound is a white crystalline powder that serves as a key building block in the synthesis of peptides. Its chemical structure features a glycine core, N-terminally protected by a benzyloxycarbonyl (Z) group and C-terminally activated as an N-hydroxysuccinimide (NHS) ester. This activation renders the carboxyl group highly susceptible to nucleophilic attack by primary amines, facilitating peptide bond formation.

A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2899-60-7 | [1][2] |

| Molecular Formula | C₁₄H₁₄N₂O₆ | [1][2] |

| Molecular Weight | 306.27 g/mol | [1] |

| Appearance | White powder | |

| Melting Point | 111-115 °C | |

| Storage Temperature | 2-8 °C |

Based on the solubility of its precursor, Z-Gly-OH, and similar NHS esters, this compound is expected to be soluble in common organic solvents used in peptide synthesis such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Dichloromethane (DCM). It is sparingly soluble in less polar solvents like ethyl acetate and is generally considered insoluble in water.

Reactivity and Stability

The reactivity of this compound is centered around the N-hydroxysuccinimide ester, a highly effective activating group for carboxylates. It readily reacts with primary amines, such as the N-terminus of an amino acid or peptide, to form a stable amide bond. This reaction proceeds efficiently at room temperature and is a cornerstone of solution-phase peptide synthesis.

Stability:

This compound exhibits good stability when stored as a solid under recommended dry conditions at 2-8°C. However, like all NHS esters, it is susceptible to hydrolysis, a competing reaction that becomes more pronounced in the presence of water and at higher pH values. The hydrolysis of the NHS ester regenerates the carboxylic acid (Z-Gly-OH) and releases N-hydroxysuccinimide, rendering it inactive for coupling. Therefore, reactions should be carried out in anhydrous solvents, and prolonged exposure to aqueous or basic conditions should be avoided.

Side Reactions:

While the primary reaction of this compound is with primary amines, side reactions can occur with other nucleophilic side chains of amino acids, particularly at higher pH. These include the hydroxyl groups of serine and threonine, the phenolic group of tyrosine, and the sulfhydryl group of cysteine. Careful control of reaction conditions, especially pH, is crucial to minimize these undesired modifications.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in peptide coupling are provided below.

Synthesis of this compound

This protocol is adapted from established methods for the synthesis of N-hydroxysuccinimide esters of N-protected amino acids.

Materials:

-

N-α-Benzyloxycarbonyl-glycine (Z-Gly-OH)

-

N-Hydroxysuccinimide (HOSu)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Dioxane (anhydrous)

-

Diethyl ether

Procedure:

-

In a round-bottom flask, dissolve Z-Gly-OH (1.0 equivalent) and HOSu (1.0 equivalent) in anhydrous dioxane with cooling in an ice bath.

-

To this cooled solution, add a solution of DCC (1.05 equivalents) in anhydrous dioxane dropwise with stirring.

-

Allow the reaction mixture to stand in a refrigerator overnight (approximately 12-16 hours).

-

The precipitated byproduct, N,N'-dicyclohexylurea (DCU), is removed by filtration. The filter cake is washed with a small amount of cold dioxane.

-

The combined filtrate is concentrated under reduced pressure to yield a crude product, which may be an oil or a semi-solid.

-

The crude product is triturated with diethyl ether to induce crystallization and to remove any remaining soluble impurities.

-

The resulting white crystalline solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Peptide Coupling using this compound

This protocol provides a general procedure for the solution-phase coupling of this compound to the free amine of an amino acid or peptide ester.

Materials:

-

This compound

-

Amino acid or peptide ester hydrochloride salt (e.g., H-Phe-OMe·HCl)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF, anhydrous)

-

Ethyl acetate

-

1 M HCl (aqueous)

-

Saturated sodium bicarbonate solution (aqueous)

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve the amino acid or peptide ester hydrochloride salt (1.0 equivalent) in anhydrous DMF.

-

Cool the solution in an ice bath and add TEA or DIPEA (1.0 equivalent) dropwise to neutralize the salt and liberate the free amine. Stir for 15-30 minutes at 0°C.

-

In a separate flask, dissolve this compound (1.05 equivalents) in anhydrous DMF.

-

Add the solution of this compound to the solution containing the free amine at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Z-protected dipeptide.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Caption: General workflow for peptide coupling using this compound.

Biological Relevance and Applications

This compound itself is primarily a synthetic intermediate and is not known to possess significant intrinsic biological activity. Its importance lies in its utility for the synthesis of peptides, which can have a wide range of biological functions and therapeutic applications. The benzyloxycarbonyl (Z) protecting group can be readily removed by catalytic hydrogenation, revealing the free amine of the newly incorporated glycine residue for further peptide chain elongation.

The use of this compound is prevalent in the solution-phase synthesis of short peptides and peptide fragments. These fragments can then be used in convergent synthesis strategies to build larger, more complex proteins. In drug development, the precise and efficient incorporation of glycine residues is critical for creating peptides with desired pharmacological properties, including receptor binding, enzyme inhibition, and antimicrobial activity.

Conclusion

This compound is a valuable and versatile reagent for chemical biologists, medicinal chemists, and researchers involved in peptide synthesis. Its well-defined chemical properties, coupled with straightforward and high-yielding reaction protocols, make it an essential tool for the construction of peptides. A thorough understanding of its reactivity, stability, and potential side reactions, as outlined in this guide, will enable researchers to utilize this reagent effectively in their synthetic endeavors, ultimately contributing to advancements in drug discovery and the broader life sciences.

References

Z-Gly-OSu: A Comprehensive Technical Guide to a Versatile Benzyloxycarbonyl-Protected Amino Acid Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-α-benzyloxycarbonyl-glycine N-succinimidyl ester, commonly referred to as Z-Gly-OSu, is a pivotal reagent in the fields of peptide synthesis and bioconjugation. This whitepaper provides an in-depth technical overview of its core attributes, including its chemical and physical properties, a detailed synthetic protocol, and its primary applications. The information is tailored for researchers and professionals in drug development and chemical biology, offering a practical guide to the effective utilization of this compound. Quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using DOT language diagrams.

Introduction

This compound is a derivative of the amino acid glycine, featuring two key chemical modifications: a benzyloxycarbonyl (Z or Cbz) group protecting the α-amino group, and an N-hydroxysuccinimide (NHS) ester activating the carboxyl group. The Z-group provides robust protection under a variety of reaction conditions, yet it can be readily removed by catalytic hydrogenation. The NHS ester is a highly efficient activating group that reacts with primary and secondary amines to form stable amide bonds under mild conditions. This dual functionality makes this compound an invaluable building block for the stepwise elongation of peptide chains in solution-phase peptide synthesis (SPPS) and for the conjugation of the glycine motif to proteins and other biomolecules.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in Table 1. This data is essential for its proper handling, storage, and application in experimental settings.

| Property | Value | Citations |

| CAS Number | 2899-60-7 | [1][2] |

| Molecular Formula | C₁₄H₁₄N₂O₆ | [1] |

| Molecular Weight | 306.27 g/mol | [1] |

| Appearance | White powder | [1] |

| Melting Point | 111-115 °C | |

| Solubility | Soluble in polar organic solvents like DMF and DMSO. | |

| Storage Conditions | 2-8°C, under an inert atmosphere. | |

| Purity (Assay) | ≥95.0% |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of N-α-benzyloxycarbonyl-glycine (Z-Gly-OH) with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction proceeds via the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the hydroxyl group of NHS to form the stable active ester and dicyclohexylurea (DCU) as a byproduct.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a similar procedure for the synthesis of Boc-Gly-OSu and is a standard method for the preparation of NHS esters.

Materials:

-

N-α-benzyloxycarbonyl-glycine (Z-Gly-OH)

-

N-hydroxysuccinimide (NHS)

-

N,N'-dicyclohexylcarbodiimide (DCC)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Celite

Procedure:

-

Dissolve Z-Gly-OH (1 equivalent) in anhydrous DCM in a round-bottom flask.

-

Cool the solution to 0-5°C in an ice bath.

-

Add N-hydroxysuccinimide (1.1 equivalents) to the solution with stirring.

-

In a separate flask, dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous DCM.

-

Add the DCC solution dropwise to the Z-Gly-OH and NHS mixture under vigorous stirring.

-

A white precipitate of dicyclohexylurea (DCU) will begin to form.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture through a pad of Celite to remove the precipitated DCU.

-

Wash the filtrate with saturated sodium bicarbonate solution, followed by water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude product.

-

The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield a white crystalline powder.

Quantitative Data: While specific yields for the synthesis of this compound are not readily available in the literature, similar reactions for the synthesis of other N-protected amino acid NHS esters typically report yields in the range of 60-90%, depending on the specific conditions and purification methods employed.

Applications in Peptide Synthesis

This compound is primarily used as a building block in solution-phase peptide synthesis. The activated NHS ester readily reacts with the free amino group of another amino acid or peptide fragment to form a new peptide bond.

Experimental Protocol: Solution-Phase Peptide Coupling

This is a general protocol for the coupling of this compound to an amino acid ester in solution.

Materials:

-

This compound

-

Amino acid ester hydrochloride (e.g., H-Ala-OMe·HCl)

-

Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

-

Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM)

Procedure:

-

Dissolve the amino acid ester hydrochloride (1 equivalent) in anhydrous DMF or DCM.

-

Cool the solution to 0°C in an ice bath.

-

Add TEA or DIPEA (1 equivalent) to neutralize the hydrochloride salt and stir for 15-30 minutes.

-

Dissolve this compound (1-1.2 equivalents) in a minimal amount of the same anhydrous solvent.

-

Add the this compound solution to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Upon completion, the solvent is typically removed in vacuo.

-

The crude dipeptide is then purified using standard techniques such as column chromatography or recrystallization.

Bioconjugation Applications

The reactivity of the NHS ester in this compound also makes it suitable for bioconjugation, such as the labeling of proteins. The reagent can be used to attach a Z-protected glycine residue to the side chains of lysine residues or the N-terminus of a protein. This can be useful for modifying the properties of the protein or for introducing a unique chemical handle for further functionalization after deprotection of the Z-group.

Characterization Data

While detailed, publicly available spectra for this compound are limited, characterization would typically involve the following techniques. For reference, spectral data for the precursor, Z-Gly-OH, can be found in various databases.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the benzylic protons of the Z-group, the aromatic protons of the phenyl ring, the α-protons of the glycine residue, and the protons of the succinimide ring. |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester, amide, and succinimide groups, the aromatic carbons, the benzylic carbon, and the α-carbon of the glycine. |

| FTIR | Characteristic absorption bands for the N-H stretch of the amide, C=O stretches of the ester, amide, and succinimide groups, and aromatic C-H and C=C stretches. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of this compound. |

Conclusion

This compound is a highly valuable and versatile reagent for chemical and biological research. Its pre-activated nature allows for efficient and clean peptide bond formation under mild conditions, making it a staple in solution-phase peptide synthesis. Furthermore, its utility in bioconjugation for the modification of proteins and other biomolecules continues to be explored. The detailed information and protocols provided in this guide are intended to facilitate its effective application by researchers and professionals in the field.

References

The Core Function of N-hydroxysuccinimide Esters in Z-Gly-OSu: A Technical Guide

This document provides an in-depth technical examination of the N-hydroxysuccinimide (NHS) ester functional group within the context of N-(Benzyloxycarbonyl)glycine N-hydroxysuccinimide ester (Z-Gly-OSu). It details the chemical principles, reaction mechanisms, quantitative parameters, and practical applications that make NHS esters a cornerstone of modern peptide synthesis and bioconjugation.

Introduction: The Role of Activated Esters in Synthesis

N-(Benzyloxycarbonyl)glycine N-hydroxysuccinimide ester, commonly abbreviated as this compound, is a bifunctional reagent used extensively in peptide chemistry. It consists of a glycine amino acid whose N-terminus is protected by a benzyloxycarbonyl (Z) group and whose C-terminal carboxylic acid has been activated as an N-hydroxysuccinimide (NHS) ester.

The central function of the NHS ester (also abbreviated as OSu) is to act as an "activated ester".[1][2] This activation transforms the otherwise unreactive carboxyl group into a highly efficient acylating agent, primed for reaction with nucleophiles. NHS esters are among the most widely used reagents for modifying primary amines in biomolecules due to their high reactivity, selectivity, and the stability of the resulting amide bond under physiological conditions.[][4] This has established them as a workhorse chemistry in the development of antibody-drug conjugates (ADCs), diagnostic immunoassays, and imaging probes.[]

Figure 1: Chemical Structure of this compound.

The Core Function: Amine-Reactive Chemistry

The fundamental purpose of the NHS ester in this compound is to facilitate the formation of a stable amide bond with a primary amine. This reaction proceeds via a nucleophilic acyl substitution mechanism. The N-hydroxysuccinimide moiety is an excellent leaving group because its conjugate acid has a low pKa, and the resulting NHS anion is stabilized by resonance. This makes the carbonyl carbon of the ester highly electrophilic and susceptible to attack by nucleophiles.

NHS esters exhibit remarkable selectivity for primary aliphatic amines, such as the ε-amino group of lysine residues and the α-amino group at the N-terminus of a peptide. While side reactions with other nucleophiles like the hydroxyl groups of serine and threonine or the sulfhydryl group of cysteine can occur, they are generally less efficient, and the resulting ester or thioester linkages are significantly more labile than the robust amide bond.

Figure 2: Reaction mechanism of this compound with a primary amine.

Quantitative Data and Critical Reaction Parameters

The efficiency of NHS ester coupling is governed by a delicate interplay of factors, primarily pH and the presence of competing nucleophiles like water.

The Critical Role of pH The reaction pH is the most critical parameter to control. An optimal pH range of 7.0–9.0 is typically used. This represents a compromise:

-

Amine Nucleophilicity: A primary amine must be in its unprotonated, nucleophilic state to react. The pKa of the N-terminus is around 7.7, while the lysine side chain is around 10.5. Higher pH increases the concentration of the reactive, unprotonated amine.

-

Ester Stability: The NHS ester is susceptible to hydrolysis, a competing reaction where water attacks the ester. The rate of hydrolysis increases significantly with pH.

Data Presentation: NHS Ester Stability

The stability of the NHS ester in aqueous solution is inversely proportional to the pH. As the pH increases, the half-life of the ester decreases due to accelerated hydrolysis.

| pH | Half-life of a typical NHS Ester (at 25°C, aqueous buffer) | Primary Outcome |

| 6.0 | Several hours | Stable, but amine reaction is very slow due to protonation. |

| 7.0 | ~1-2 hours | Moderate stability, reasonable reaction rate with N-terminal amines. |

| 8.0 | ~20-30 minutes | Good balance for reaction with lysine and N-terminal amines. |

| 8.5 | ~10 minutes | High reaction rate, but hydrolysis is significant. Requires short reaction times. |

| 9.0 | A few minutes | Very rapid reaction and very rapid hydrolysis. |

Data Presentation: Relative Reactivity of Nucleophiles

While highly selective for primary amines, NHS esters can react with other nucleophilic residues, particularly under non-optimal conditions.

| Nucleophilic Group | Amino Acid(s) | Relative Reactivity | Resulting Bond | Bond Stability (Physiological pH) |

| Primary Amine (α-amino) | N-terminus | +++++ (High) | Amide | Very Stable |

| Primary Amine (ε-amino) | Lysine | +++++ (High) | Amide | Very Stable |

| Sulfhydryl (Thiol) | Cysteine | +++ (Moderate) | Thioester | Labile |

| Phenolic Hydroxyl | Tyrosine | ++ (Low) | Ester | Labile / Reversible |

| Aliphatic Hydroxyl | Serine, Threonine | + (Very Low) | Ester | Labile / Reversible |

| Imidazole | Histidine | + (Very Low) | Acyl-imidazole | Labile |

| Water (Hydrolysis) | - | pH-dependent | Carboxylic Acid | (Reactant decomposed) |

Experimental Protocol: Coupling this compound to a Peptide N-Terminus

This protocol outlines a general procedure for the solution-phase coupling of this compound to the free N-terminus of a peptide or amino acid ester (represented as H₂N-R).

4.1 Materials and Reagents

-

This compound

-

Amine-containing substrate (H₂N-R)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

0.1 M Sodium Bicarbonate or Sodium Phosphate buffer, pH 8.3

-

Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)

-

Reaction vessel (e.g., glass vial with magnetic stirrer)

-

Purification system (e.g., HPLC or flash chromatography column)

4.2 Reagent Preparation

-

This compound Solution: Immediately before use, dissolve a 5-10 fold molar excess of this compound in a minimal volume of anhydrous DMF or DMSO. NHS esters readily hydrolyze and should not be stored in solution.

-

Substrate Solution: Dissolve the amine-containing substrate (H₂N-R) in the reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to a final concentration of 1-10 mg/mL.

4.3 Experimental Workflow

Figure 3: Experimental workflow for peptide coupling using this compound.

4.4 Reaction Procedure

-

To the stirring solution of the amine-containing substrate, add the freshly prepared this compound solution dropwise.

-

Allow the reaction to proceed at room temperature for 30 to 120 minutes. The reaction progress can be monitored by an appropriate method (e.g., TLC or LC-MS) to check for the consumption of the starting amine.

-

Optional Quenching: To stop the reaction and consume any unreacted this compound, a small amount of a quenching reagent containing a primary amine (e.g., 1 M Tris buffer or glycine solution) can be added.

4.5 Purification and Characterization

-

The desired Z-Gly-NH-R product is typically purified from the reaction mixture to remove the NHS byproduct, unreacted starting materials, and any hydrolyzed Z-Gly-OH.

-

Common purification methods include reverse-phase high-performance liquid chromatography (RP-HPLC) for peptides or silica gel flash chromatography for small molecules.

-

The identity and purity of the final product should be confirmed by analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Conclusion

The N-hydroxysuccinimide ester function in this compound provides a powerful and reliable method for chemical synthesis. Its high reactivity and selectivity towards primary amines enable the efficient formation of stable amide bonds under mild, often aqueous, conditions. By transforming the carboxyl group of Z-glycine into a potent acylating agent, the NHS ester plays an indispensable role in the stepwise construction of peptides and the conjugation of molecules, cementing its status as a vital tool for researchers in chemistry, biology, and drug development.

References

Z-Gly-OSu: A Comprehensive Technical Guide for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-(Benzyloxycarbonyl)glycine N-succinimidyl ester (Z-Gly-OSu), a pivotal reagent for beginners and seasoned professionals in the field of peptide synthesis. This document outlines its core properties, detailed experimental protocols, potential challenges, and key applications, serving as a practical resource for laboratory work.

Introduction to this compound

N-(Benzyloxycarbonyl)glycine N-succinimidyl ester, commonly abbreviated as this compound, is an activated form of the amino acid glycine. In peptide synthesis, the controlled, sequential addition of amino acids is paramount. This requires the temporary protection of the reactive amino group of one amino acid while its carboxyl group is activated to react with the free amino group of another.

This compound serves as a glycine building block with its amino group protected by the benzyloxycarbonyl (Z or Cbz) group and its carboxyl group activated by an N-hydroxysuccinimide (NHS) ester. The Z-group offers stability and prevents unwanted side reactions at the N-terminus, while the NHS ester is an excellent leaving group, facilitating the efficient formation of a peptide bond with a free amino group under mild conditions. This makes this compound a valuable reagent for solution-phase peptide synthesis, particularly for the introduction of a glycine residue at the N-terminus of a peptide chain.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in synthesis.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₄H₁₄N₂O₆ | [1][2] |

| Molecular Weight | 306.27 g/mol | [1][2] |

| Appearance | White to off-white powder/crystalline solid | [2] |

| Melting Point | 111-115 °C | |

| Solubility | Soluble in Dioxane, Dimethylformamide (DMF), Acetonitrile (Slightly), DMSO (Slightly). | |

| Storage Conditions | 2-8°C, Keep in a dark place, Inert atmosphere. | |

| Stability | Stable under recommended storage conditions. Moisture sensitive. |

Core Concepts in this compound Chemistry

The utility of this compound is centered on the principles of amine protection and carboxyl activation, which are fundamental to controlled peptide synthesis.

The Benzyloxycarbonyl (Z) Protecting Group

The Z-group is a well-established amine protecting group valued for several reasons:

-

Stability: It is stable to the basic and mildly acidic conditions often used during peptide coupling and workup.

-

Racemization Resistance: The urethane-type protection it affords helps to suppress racemization at the alpha-carbon during the activation and coupling steps.

-

Cleavage: It can be reliably removed under specific conditions that typically do not affect other protecting groups like Boc or Fmoc, allowing for orthogonal protection strategies. Common deprotection methods include catalytic hydrogenation (e.g., H₂/Pd-C) and acidolysis with strong acids like HBr in acetic acid.

N-Hydroxysuccinimide (NHS) Ester Activation

The formation of a peptide bond is a condensation reaction that is not spontaneous. Activating the carboxyl group of the incoming amino acid is necessary to make it more susceptible to nucleophilic attack by the amino group of the growing peptide chain. This compound is a stable, isolable active ester. The NHS ester provides a good balance of reactivity and stability:

-

High Reactivity: The succinimidyl ester is highly reactive towards primary amines.

-

Clean By-product: The reaction releases N-hydroxysuccinimide (HOSu), which is water-soluble and can be easily removed during aqueous workup procedures.

Detailed Experimental Protocols

The following section provides detailed, step-by-step protocols for the use of this compound in the synthesis of a model dipeptide (e.g., Z-Gly-Phe-OMe), including the final deprotection of the Z-group.

Peptide Coupling: Synthesis of a Z-Protected Dipeptide

This protocol describes the coupling of this compound with an amino acid ester (e.g., L-Phenylalanine methyl ester hydrochloride).

Materials:

-

This compound

-

L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

1 M HCl (aqueous)

-

Saturated sodium bicarbonate (NaHCO₃) solution (aqueous)

-

Saturated sodium chloride (brine) solution (aqueous)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Amino Component: Dissolve L-Phenylalanine methyl ester hydrochloride (1.0 equivalent) in anhydrous DMF or DCM. Cool the solution to 0°C in an ice bath.

-

Neutralization: Add triethylamine (TEA) or DIPEA (1.0-1.1 equivalents) dropwise to the solution while stirring. Stir for 15-20 minutes at 0°C to generate the free amino ester in situ.

-

Coupling Reaction: To this solution, add this compound (1.0-1.2 equivalents). Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours).

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.

Workup and Purification

Procedure:

-

Solvent Removal: If the reaction was performed in DMF, remove the solvent under high vacuum. If in DCM, it can be diluted directly with ethyl acetate.

-

Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with:

-

1 M HCl (2 x) to remove unreacted amine and excess base.

-

Saturated NaHCO₃ solution (2 x) to remove unreacted Z-Gly-OH (if any formed by hydrolysis) and HOSu.

-

Saturated brine solution (1 x) to remove residual water.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is often a solid or a thick oil. It can be purified further by recrystallization (e.g., from ethyl acetate/hexane) or by flash column chromatography on silica gel.

Z-Group Deprotection

Two common methods for the removal of the Z-group are presented below.

This is a mild and efficient method for Z-group removal.

Materials:

-

Z-protected peptide

-

Methanol (MeOH) or Formic Acid

-

10% Palladium on carbon (Pd/C) catalyst (typically 10% by weight of the peptide)

Procedure:

-

Dissolve the Z-protected peptide in methanol or another suitable solvent.

-

Carefully add 10% Pd/C to the solution. Caution: Pd/C can be pyrophoric; handle with care.

-

If using formic acid as the hydrogen donor, add it to the reaction mixture (typically 2-4 equivalents). If using hydrogen gas, evacuate the flask and backfill with H₂ gas (using a balloon or a hydrogenation apparatus). Repeat the evacuation/backfill cycle 2-3 times.

-

Stir the reaction vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed. The reaction is typically complete within 1-4 hours.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The filter cake should not be allowed to dry completely as it can be pyrophoric.

-

Wash the filter cake with methanol.

-

Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected peptide.

This is a harsher, non-hydrogenolytic method suitable for peptides containing sulfur or other catalyst poisons.

Materials:

-

Z-protected peptide

-

33% Hydrogen Bromide (HBr) in acetic acid

-

Anhydrous diethyl ether

-

Anhydrous acetic acid

Procedure:

-

Dissolve the Z-protected peptide in a minimal amount of anhydrous acetic acid.

-

Add a solution of 33% HBr in acetic acid (a pre-calculated excess).

-

Stir the reaction at room temperature for 30-60 minutes. Monitor by TLC.

-

Upon completion, precipitate the peptide hydrobromide salt by adding a large volume of cold, anhydrous diethyl ether.

-

Collect the precipitate by filtration or centrifugation.

-

Wash the solid product with anhydrous diethyl ether to remove residual acetic acid and HBr.

-

Dry the product under vacuum.

Data Presentation

The yield and purity of the final dipeptide are dependent on the specific amino acid ester used, reaction conditions, and purification efficiency. The following table provides representative data for solution-phase peptide synthesis.

| Product | Coupling Method | Yield (%) | Purity (%) | Notes |

| Z-Gly-Phe-NH₂ | Enzymatic (Glycyl endopeptidase) | ~75% | Not specified | Solid-to-solid synthesis. Yield dependent on substrate molar ratio. |

| Z-D-Leu-Gly-OMe | DCC/HOBt in DCM | High (not quantified) | High (after purification) | A standard solution-phase coupling protocol. |

| Various Dipeptides | TBTU/Et₃N in DCM | 78-92% | High (after GAP workup) | Group-Assisted Purification (GAP) method avoids chromatography. |

| Dipeptide Sulfur Ylide | Solid-Phase Synthesis | 65-74% | High (after PTLC) | Demonstrates a multi-step solid-phase yield. |

Mandatory Visualizations

Diagrams created using Graphviz (DOT language) to illustrate key workflows and mechanisms.

Caption: General workflow for dipeptide synthesis using this compound.

Caption: Mechanism of peptide bond formation using this compound.

Troubleshooting

Even with robust protocols, challenges can arise. This section addresses common issues encountered when using this compound.

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low or No Reaction | Moisture: this compound and the reaction are moisture-sensitive. Hydrolysis of the active ester deactivates it. | Ensure all glassware is oven-dried. Use anhydrous solvents. Store this compound in a desiccator. |

| Ineffective Amine Neutralization: Incomplete neutralization of the amino acid ester hydrochloride salt means no free nucleophile is available. | Use a slight excess (1.05-1.1 eq.) of a tertiary base (TEA or DIPEA). Ensure the base is fresh and dry. | |

| Degraded Reagent: this compound may have degraded due to improper storage. | Use fresh this compound. Check the melting point of the reagent; a broad or low melting point can indicate impurity. | |

| Low Yield of Dipeptide | Incomplete Reaction: Reaction time may be insufficient, especially with sterically hindered amino acids. | Extend the reaction time to 24 hours. Monitor the reaction by TLC to confirm completion. |

| Side Reactions: The primary amine of the amino acid ester can react with other electrophiles. Hydrolysis of the NHS ester is a key side reaction. | Maintain anhydrous conditions. Consider running the reaction at a slightly higher concentration to favor the bimolecular coupling reaction over hydrolysis. | |

| Losses during Workup: The dipeptide product may have some water solubility, leading to losses during aqueous washes. | Minimize the volume of aqueous washes. Perform back-extractions of the aqueous layers with the organic solvent to recover dissolved product. | |

| Presence of Multiple Spots on TLC / Impure Product | Racemization: Although the Z-group minimizes this, some racemization can occur, especially if the reaction is heated or if a strong base is used in excess. | Avoid heating the reaction. Use the recommended stoichiometry of base. Use of additives like HOBt is common with carbodiimide coupling but less so with pre-formed active esters. |

| Side-chain Reactions: The NHS ester can react with nucleophilic side chains (e.g., -OH of Ser/Thr, guanidinium of Arg) if they are unprotected. | For amino acids with reactive side chains, ensure they are appropriately protected before coupling. | |

| Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur after the N-terminal protecting group is removed, especially with Pro or Gly residues. | This is more relevant after the Z-group is removed and is less of a concern during the initial coupling with this compound. |

Conclusion

This compound is a reliable and effective reagent for introducing a Z-protected glycine unit in solution-phase peptide synthesis. Its stability, high reactivity with amines, and the generation of an easily removable by-product make it an excellent choice, particularly for researchers new to the field. By understanding its chemical properties, adhering to detailed experimental protocols, and being aware of potential side reactions and troubleshooting strategies, scientists can confidently and successfully incorporate this compound into their synthetic workflows to build complex and biologically relevant peptides.

References

An In-depth Technical Guide to Z-Gly-OSu in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction to Z-Gly-OSu in Bioconjugation

N-α-Carbobenzoxy-glycine-N-hydroxysuccinimide ester, commonly abbreviated as this compound, is a valuable reagent in the field of bioconjugation. It belongs to the class of amine-reactive N-hydroxysuccinimide (NHS) esters, which are widely employed for the covalent modification of proteins, peptides, and other biomolecules. The core utility of this compound lies in its ability to introduce a protected glycine residue onto a target molecule. This serves multiple purposes, including acting as a short, flexible spacer arm, modifying the charge of a protein, or providing a handle for further chemical modifications after the removal of the carbobenzoxy (Z) protecting group.

This guide provides a comprehensive overview of the chemical properties, reaction mechanisms, and practical applications of this compound in bioconjugation, complete with detailed experimental protocols and data presented for clarity and ease of use.

Chemical and Physical Properties

This compound is a white crystalline powder with good stability when stored under appropriate conditions.[1] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Synonyms | Z-glycine N-succinimidyl ester, N-Cbz-glycine-N-hydroxysuccinimide ester | [2] |

| CAS Number | 2899-60-7 | [2] |

| Molecular Formula | C₁₄H₁₄N₂O₆ | [2] |

| Molecular Weight | 306.27 g/mol | [2] |

| Melting Point | 111-115 °C | |

| Appearance | White powder | |

| Solubility | Soluble in polar organic solvents such as DMF and DMSO. | |

| Storage Conditions | 2-8°C, desiccated |

Mechanism of Action

The bioconjugation reaction with this compound proceeds via the nucleophilic attack of a primary amine on the carbonyl carbon of the N-hydroxysuccinimide ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The primary targets for this reaction on proteins are the ε-amino group of lysine residues and the α-amino group of the N-terminus.

Caption: Reaction of this compound with a primary amine on a protein.

Quantitative Data for NHS-Ester Mediated Bioconjugation

While specific kinetic and yield data for this compound are not extensively published, the following table summarizes typical quantitative parameters for the broader class of N-hydroxysuccinimide esters in protein conjugation. These values can serve as a valuable starting point for experimental design with this compound.

| Parameter | Typical Value/Range | Notes |

| Optimal pH | 7.5 - 8.5 | Balances amine reactivity and NHS ester hydrolysis. |

| Reaction Time | 30 minutes - 4 hours at room temperature; overnight at 4°C | Dependent on protein concentration and reactivity. |

| Molar Excess of NHS Ester | 5- to 20-fold | Higher excess may be needed for dilute protein solutions. |

| Degree of Labeling (DOL) | 0.5 - 2.0 | A DOL between 0.5 and 1 is often ideal to maintain protein function. |

| Stability of Amide Bond | High | Amide bonds are generally stable under physiological conditions. |

| Hydrolysis Half-life of NHS Ester | Minutes to hours | Highly pH-dependent; increases at lower pH. |

Detailed Experimental Protocols

Synthesis of this compound

This compound is typically synthesized by reacting N-α-Carbobenzoxy-glycine (Z-Gly-OH) with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC).

Materials:

-

N-α-Carbobenzoxy-glycine (Z-Gly-OH)

-

N-hydroxysuccinimide (NHS)

-

N,N'-dicyclohexylcarbodiimide (DCC)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Ethyl acetate

-

Hexane

Procedure:

-

Dissolve Z-Gly-OH (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM or THF.

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of DCC (1.1 equivalents) in the same anhydrous solvent dropwise to the reaction mixture with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Recrystallize the crude product from a mixture of ethyl acetate and hexane to obtain pure this compound.

-

Dry the product under vacuum.

Protein Conjugation with this compound

This protocol provides a general procedure for conjugating this compound to a protein. Optimization may be required for specific proteins.

Materials:

-

Protein of interest

-

This compound

-

Reaction Buffer: 0.1 M sodium phosphate or sodium bicarbonate buffer, pH 8.3

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine

-

Desalting column (e.g., Sephadex G-25) for purification

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

-

Ensure the buffer is free of primary amines (e.g., Tris or glycine). If necessary, dialyze the protein against the reaction buffer.

-

-

This compound Solution Preparation:

-

Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL). NHS esters are moisture-sensitive.

-

-

Conjugation Reaction:

-

Calculate the required volume of the this compound stock solution to achieve the desired molar excess (typically 10- to 20-fold) over the protein.

-

Slowly add the this compound solution to the protein solution while gently stirring.

-

Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.

-

-

Quenching the Reaction:

-

Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted this compound.

-

Incubate for 30 minutes at room temperature.

-

-

Purification:

-

Remove the excess this compound and byproducts (N-hydroxysuccinimide) by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

-

Caption: General experimental workflow for protein conjugation with this compound.

Characterization of the Bioconjugate

After purification, it is essential to characterize the this compound-protein conjugate to determine the extent of modification and confirm its integrity.

Methods for Characterization:

-

SDS-PAGE: A shift in the molecular weight of the protein on an SDS-PAGE gel can indicate successful conjugation, especially if multiple glycine units are added.

-

Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can provide the exact molecular weight of the conjugate, allowing for the precise determination of the number of Z-Gly units attached.

-

UV-Vis Spectroscopy: If the protecting group or a subsequently added molecule has a chromophore, UV-Vis spectroscopy can be used to calculate the Degree of Labeling (DOL).

-

Functional Assays: It is crucial to perform functional assays to ensure that the conjugation process has not adversely affected the biological activity of the protein.

Conclusion

This compound is a versatile and effective reagent for the modification of proteins and other biomolecules. Its ability to introduce a protected glycine moiety through a stable amide bond makes it a valuable tool in various bioconjugation strategies. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can successfully employ this compound to create well-defined bioconjugates for a wide range of applications in research, diagnostics, and therapeutics. Careful optimization of reaction conditions and thorough characterization of the final product are paramount to achieving desired outcomes.

References

Z-Gly-OSu: A Technical Guide to Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling protocols for Z-Gly-OSu (Nα-Carbobenzoxy-glycine N-succinimidyl ester), a critical reagent in peptide synthesis and bioconjugation. Adherence to these guidelines is essential to ensure laboratory safety and maintain the integrity of this moisture-sensitive compound. This document compiles available data on this compound and structurally related compounds to offer a thorough understanding of its safe management.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is paramount for its proper handling. Key data is summarized in the table below.

| Property | Value | References |

| CAS Number | 2899-60-7 | [1][2][3][4] |

| Molecular Formula | C₁₄H₁₄N₂O₆ | [2] |

| Molecular Weight | 306.27 g/mol | |

| Appearance | White to off-white powder/crystals | |

| Melting Point | 111-115 °C | |

| Solubility | Soluble in organic solvents like DMF and DMSO. | |

| Storage Temperature | 2-8°C |

Hazard Identification and Safety Precautions

Summary of Potential Hazards

| Hazard | Description | Precautionary Statements |

| Skin Irritation | May cause skin irritation upon contact. | P264: Wash hands and face thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P313: If skin irritation occurs: Get medical advice/attention. |

| Eye Irritation | Causes serious eye irritation. | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |

| Respiratory Irritation | May cause respiratory irritation if inhaled as dust. | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. |

| Combustibility | Classified as a combustible solid. | Keep away from heat and sources of ignition. |

| Moisture Sensitivity | Hydrolyzes in the presence of water, losing reactivity. | Store in a dry, desiccated environment. |

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: A NIOSH-approved N95 or P1 respirator should be used, especially when handling the powder outside of a fume hood, to prevent inhalation of dust particles.

-

Skin and Body Protection: A laboratory coat should be worn.

Handling and Storage Protocols

Proper handling and storage are critical to maintain the stability and reactivity of this compound and to ensure user safety.

Handling

-

Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Inert Atmosphere: For applications requiring high reactivity, it is recommended to handle the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture-induced degradation.

-

Dispensing: When weighing and dispensing the solid, avoid creating dust.

-

Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.

-

Hygiene: Wash hands thoroughly after handling.

Storage

-

Temperature: Store this compound in a tightly sealed container in a refrigerator at 2-8°C.

-

Moisture Control: Due to its sensitivity to hydrolysis, store the compound in a desiccated environment. Consider storing the container within a larger sealed container containing a desiccant.

-

Incompatible Materials: Store away from strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides.

Caption: A workflow diagram illustrating the key steps for the safe handling and storage of this compound.

First-Aid and Emergency Procedures

In the event of exposure or a spill, follow these procedures.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Accidental Release Measures

-

Small Spills: Carefully sweep up the spilled solid, avoiding dust generation. Place the material into a suitable, labeled container for disposal. Clean the spill area with a damp cloth.

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Collect the material and place it in a designated container for disposal.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.

-

Hazardous Combustion Products: Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.

-

Fire-Fighting Instructions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocol: Assessing the Reactivity of N-Hydroxysuccinimide Esters

The primary competing reaction for N-hydroxysuccinimide (NHS) esters like this compound is hydrolysis, which renders the reagent inactive. A general experimental protocol to qualitatively assess the reactivity of an NHS ester is provided below. This is adapted from methods used for other amine-reactive crosslinkers.

Principle

This method relies on the fact that the hydrolysis of the NHS ester releases N-hydroxysuccinimide, which has a different UV absorbance profile than the intact ester. By comparing the UV spectrum before and after forced hydrolysis, one can determine if the reagent is still active.

Materials

-

N-hydroxysuccinimide ester (e.g., this compound)

-

Amine-free buffer (e.g., Phosphate Buffered Saline, pH 7.2)

-

0.1 M NaOH solution

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Procedure

-

Prepare a stock solution of the NHS ester in an appropriate amine-free buffer at a known concentration (e.g., 1 mg/mL).

-

Record the initial UV spectrum of the solution from 220 nm to 350 nm. Note the absorbance at the wavelength of maximum absorbance (λmax).

-

Induce hydrolysis by adding a small volume of 0.1 M NaOH to the cuvette to raise the pH significantly (e.g., to pH 12-13).

-

Incubate the solution at room temperature for 30 minutes to ensure complete hydrolysis.

-

Record the final UV spectrum of the hydrolyzed solution over the same wavelength range.

-

Analyze the results: A significant change in the absorbance spectrum, particularly an increase in absorbance around 260 nm (characteristic of free NHS), indicates that the original NHS ester was active. If there is little to no change in the spectrum, the reagent has likely already hydrolyzed and is inactive.

Caption: A flowchart of the experimental protocol for determining the reactivity of an N-hydroxysuccinimide ester.

Conclusion

This compound is a valuable reagent in drug development and research. Its safe and effective use hinges on a thorough understanding of its properties and potential hazards. By implementing the handling, storage, and safety procedures outlined in this guide, researchers can minimize risks and ensure the integrity and reactivity of the compound for their experimental needs. Always consult your institution's specific safety guidelines and protocols before working with any chemical reagent.

References

In-Depth Technical Guide: Solubility of Z-Gly-OSu in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyloxycarbonyl-glycine N-hydroxysuccinimide ester (Z-Gly-OSu) is a widely utilized activated amino acid derivative in peptide synthesis and bioconjugation. Its efficiency in forming amide bonds is crucial for the construction of peptides and the modification of proteins and other biomolecules. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, ensuring homogeneity, and maximizing yields. This technical guide provides a summary of the available solubility information for this compound, a detailed experimental protocol for determining its solubility, and a logical workflow for this experimental process.

Core Properties of this compound

Before addressing solubility, it is essential to be familiar with the fundamental physical and chemical properties of this compound.

| Property | Value |

| Synonyms | Z-glycine N-succinimidyl ester |

| CAS Number | 2899-60-7 |

| Molecular Formula | C₁₄H₁₄N₂O₆ |

| Molecular Weight | 306.27 g/mol |

| Appearance | White powder |

| Melting Point | 111-115 °C |

| Primary Application | Peptide synthesis |

Solubility of this compound in Organic Solvents

A comprehensive search of publicly available scientific literature and chemical databases reveals a notable lack of specific quantitative solubility data (e.g., in mg/mL or mol/L) for this compound in common organic solvents. However, based on information for structurally similar compounds and general principles of peptide coupling reagents, a qualitative understanding of its solubility can be inferred.

Table 1: Qualitative Solubility of this compound and Structurally Related Compounds in Common Organic Solvents

| Solvent | Compound | Qualitative Solubility | Notes and Observations |

| Dimethylformamide (DMF) | This compound & Analogs | Generally Soluble | DMF is a polar aprotic solvent known to be effective for dissolving many peptide coupling reagents. |

| Dimethyl Sulfoxide (DMSO) | This compound & Analogs | Generally Soluble[1][2] | Similar to DMF, DMSO is a strong polar aprotic solvent and is expected to be a good solvent for this compound. For example, the related compound Fmoc-Gly-OSu is known to be soluble in DMSO.[2] |

| Acetonitrile (ACN) | Z-Gly-Gly-OSu | Slightly Soluble[1] | Acetonitrile is a moderately polar solvent. For the related dipeptide derivative, Z-Gly-Gly-OSu, solubility is described as "slight" and may require sonication to achieve dissolution.[1] |

| Ethyl Acetate (EtOAc) | This compound | Soluble (reaction context) | A patent describing a synthesis indicates that a solution of this compound in ethyl acetate can be prepared and used in subsequent reaction steps, suggesting at least moderate solubility. |

| Dichloromethane (DCM) | N/A | Likely Soluble | DCM is a common solvent for organic synthesis and is likely to dissolve this compound, although specific data is unavailable. |

| Tetrahydrofuran (THF) | N/A | Likely Soluble | THF is another common ether-based solvent in which many protected amino acids exhibit solubility. |

Note: The lack of precise, quantitative data underscores the importance of experimental determination of solubility for specific applications and concentrations.

Experimental Protocol: Determination of this compound Solubility

The following protocol details the widely accepted "shake-flask" method for determining the solubility of a solid compound in an organic solvent. This method is reliable and can be adapted for various solute-solvent combinations.

4.1 Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to ±0.1 mg)

-

Vials with screw caps (e.g., 4 mL glass vials)

-

Thermostatic shaker or orbital shaker with temperature control

-

Vortex mixer

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

4.2 Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess is crucial to ensure that a saturated solution is achieved. A starting point could be approximately 50-100 mg of this compound.

-

Accurately pipette a known volume of the desired organic solvent (e.g., 2.0 mL) into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials at a constant rate for a predetermined period (e.g., 24-48 hours) to ensure the system reaches equilibrium. A preliminary time-course experiment can determine the minimum time required to reach a stable concentration.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and let them stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

-

Visually inspect the vials to confirm the presence of undissolved solid at the bottom, which indicates a saturated solution.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles. This step must be performed quickly to minimize temperature changes and solvent evaporation.

-

Accurately weigh the filtered solution.

-

-

Quantification:

-

Dilute the filtered saturated solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted solution using a calibrated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of this compound. A pre-established calibration curve is essential for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution based on the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or g/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for Determining this compound Solubility.

Conclusion

References

Z-Gly-OSu: A Technical Guide to Stability and Storage

For researchers, scientists, and professionals in drug development, understanding the stability and proper handling of reagents is paramount to ensuring experimental success and product efficacy. This guide provides an in-depth technical overview of the stability and storage recommendations for Z-Gly-OSu (N-Benzyloxycarbonylglycine N-hydroxysuccinimide ester), a common reagent in peptide synthesis and bioconjugation.

Core Chemical Properties

This compound is an amine-reactive building block used to introduce a benzyloxycarbonyl-protected glycine moiety.[1][2][3] Its utility is derived from the N-hydroxysuccinimide (NHS) ester group, which reacts efficiently with primary amines.[4][5]

| Property | Value |

| Synonyms | Z-glycine N-succinimidyl ester |

| CAS Number | 2899-60-7 |

| Molecular Formula | C14H14N2O6 |

| Molecular Weight | 306.27 g/mol |

| Appearance | White powder |

| Melting Point | 111-115 °C |

Stability Profile of this compound

The stability of this compound is intrinsically linked to the N-hydroxysuccinimide ester functional group. The primary degradation pathway for NHS esters is hydrolysis, which cleaves the ester bond, rendering the compound inactive for conjugation with primary amines. The rate of this hydrolysis is significantly influenced by pH and temperature.

pH-Dependent Stability

NHS esters exhibit greater stability in acidic conditions and undergo rapid hydrolysis in basic environments. The optimal pH range for the conjugation reaction of NHS esters with primary amines is typically between 7.2 and 8.5. At lower pH values, the primary amine is protonated and less nucleophilic, while at higher pH, the rate of hydrolysis of the NHS ester increases significantly, reducing the yield of the desired conjugate.

The following table summarizes the half-life of NHS esters in aqueous solutions at various pH values. While this data is for NHS esters in general, it provides a crucial understanding of the stability profile applicable to this compound.

| pH | Temperature (°C) | Half-life |

| 7.0 | 0 | 4-5 hours |

| 7.0 | Room Temperature | ~7 hours |

| 8.0 | 4 | 1 hour |

| 8.6 | 4 | 10 minutes |

| 9.0 | Room Temperature | Minutes |

Solvent and Temperature Effects

When dissolved in anhydrous organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), this compound is more stable than in aqueous solutions. A solution of an NHS ester in DMF can be stored for 1-2 months at -20°C. However, aqueous solutions of NHS esters should be prepared fresh and used immediately.

Recommended Storage and Handling

To ensure the long-term activity of this compound, proper storage and handling procedures are critical.

Long-Term Storage

For solid this compound, storage in a cool, dry, and dark place is recommended. Several suppliers suggest storage at 2-8°C or in a freezer at -20°C. It is crucial to store the compound under desiccated conditions to protect it from moisture, which can lead to hydrolysis.

Handling Procedures

When using solid this compound, the container should be allowed to equilibrate to room temperature before opening. This prevents the condensation of atmospheric moisture onto the cold powder, which would accelerate its degradation. For optimal stability, purging the headspace of the container with an inert gas like nitrogen before resealing is a good practice.

Solutions of this compound should be prepared in high-quality, amine-free solvents. If using DMF, ensure it is free of dimethylamine, which can react with the NHS ester.

Reaction and Degradation Pathways

The intended reaction of this compound is the formation of a stable amide bond with a primary amine. The primary competing reaction is hydrolysis, which leads to the inactive carboxylic acid.

References

Methodological & Application

Application Notes and Protocols for Solution-Phase Peptide Synthesis using Z-Gly-OSu

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of N-(Benzyloxycarbonyl)glycine N-hydroxysuccinimide ester (Z-Gly-OSu) for solution-phase peptide synthesis. This method remains a cornerstone in the synthesis of dipeptides and short peptide fragments, offering advantages in scalability and purification of intermediates.

Introduction

Solution-phase peptide synthesis (SPPS) is a classical and highly valuable technique for the preparation of peptides.[1] The strategy relies on the sequential coupling of amino acid residues in a homogenous reaction mixture. A key step in this process is the activation of the carboxylic acid group of the N-terminal protected amino acid to facilitate the formation of a peptide bond with the free amino group of the C-terminal amino acid ester.[2]

This compound is a widely used activated ester of Z-protected glycine. The benzyloxycarbonyl (Z) group provides robust protection for the amino terminus, while the N-hydroxysuccinimide (OSu) ester is a highly reactive species that readily couples with the amino group of another amino acid or peptide ester under mild conditions, minimizing the risk of racemization.[3][4] The by-product of the coupling reaction, N-hydroxysuccinimide, is water-soluble, which often simplifies the purification of the desired peptide product.[5]

This document outlines the synthesis of this compound, its application in dipeptide synthesis, and the subsequent deprotection of the Z-group to yield the final peptide.

Data Presentation